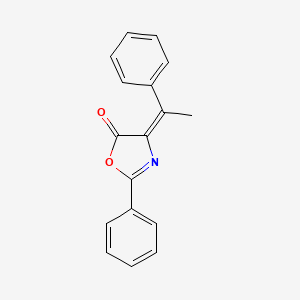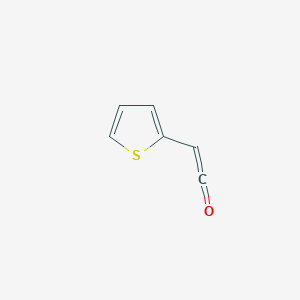
2-(Thiophen-2-yl)ethen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thienylketene is an organic compound characterized by the presence of a thiophene ring attached to a ketene functional group The molecular structure of 2-Thienylketene is represented as C(_4)H(_3)S-CH=C=O
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thienylketene can be synthesized through several methods, including the Wolff rearrangement of 2-diazo-1,3-dicarbonyl compounds. This method involves the photochemical or thermal decomposition of diazo compounds to generate ketenes . Another common method is the dehalogenation of α-halo ketones using zinc .
Industrial Production Methods: Industrial production of 2-Thienylketene typically involves the dehydration of thiophene-2-carboxylic acid derivatives under controlled conditions. This process often employs strong dehydrating agents such as phosphorus pentachloride or thionyl chloride .
Chemical Reactions Analysis
Types of Reactions: 2-Thienylketene undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with alkenes to form cyclobutanones.
Acylation Reactions: It reacts with alcohols and amines to form esters and amides, respectively.
Dimerization: 2-Thienylketene can dimerize to form diketene derivatives.
Common Reagents and Conditions:
Cycloaddition: Typically requires alkenes and can be catalyzed by Lewis acids.
Acylation: Involves alcohols or amines, often under mild conditions without the need for catalysts.
Dimerization: Occurs spontaneously under ambient conditions.
Major Products:
Cyclobutanones: Formed from cycloaddition reactions.
Esters and Amides: Result from acylation reactions.
Diketene Derivatives: Produced through dimerization.
Scientific Research Applications
2-Thienylketene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thienylketene involves its high reactivity due to the presence of the ketene functional group. This reactivity allows it to participate in various addition and cycloaddition reactions. The molecular targets and pathways involved include:
Nucleophilic Addition: The ketene group reacts with nucleophiles such as alcohols and amines.
Cycloaddition: The compound undergoes [2+2] cycloaddition with alkenes, forming cyclobutanones.
Comparison with Similar Compounds
Thioketene: Analogous to 2-Thienylketene but with a sulfur atom replacing the oxygen in the ketene group.
Furylketene: Similar structure but with a furan ring instead of a thiophene ring.
Aldoketenes and Ketoketenes: General classes of ketenes with varying substituents.
Uniqueness: 2-Thienylketene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other ketenes. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
929051-08-1 |
|---|---|
Molecular Formula |
C6H4OS |
Molecular Weight |
124.16 g/mol |
InChI |
InChI=1S/C6H4OS/c7-4-3-6-2-1-5-8-6/h1-3,5H |
InChI Key |
TZXIHQAQYHUEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)
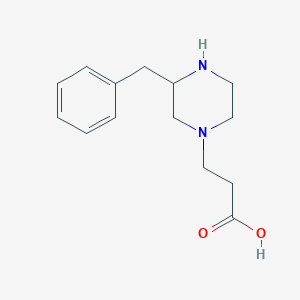
![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)
![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)

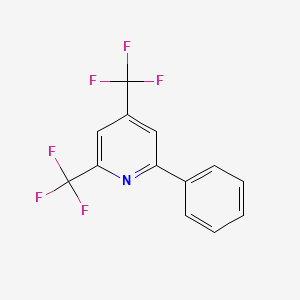
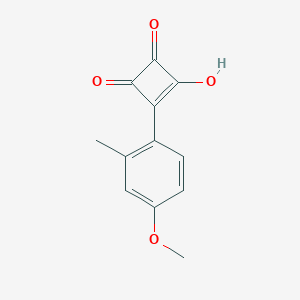
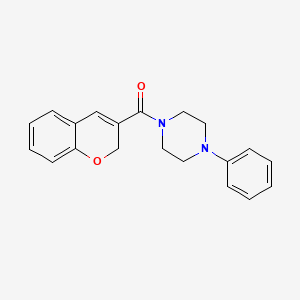
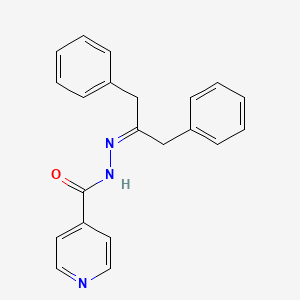
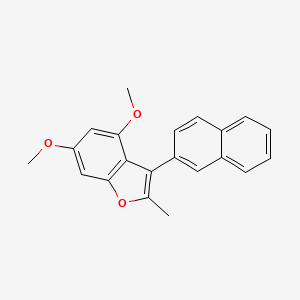
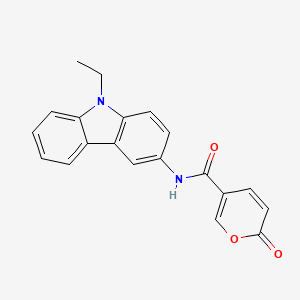
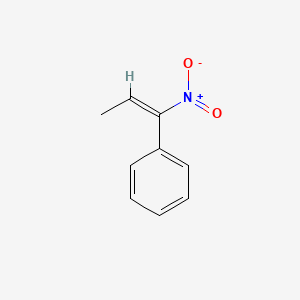
![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)
